molecular formula C19H13NO2 B12601815 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- CAS No. 650636-40-1

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-

Cat. No.: B12601815
CAS No.: 650636-40-1
M. Wt: 287.3 g/mol
InChI Key: IOPUTPSIFHVFSD-UHFFFAOYSA-N
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Description

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-, is a heterocyclic compound featuring a naphthofuran core fused with a phenyl group and an amine substituent. Its synthesis involves condensation reactions, as demonstrated in studies where 1-(1-aminonaphtho[2,1-b]furan-2-yl)ethanone was synthesized by reacting 2-hydroxy-1-naphthonitrile with chloroacetone and potassium carbonate . The compound's structure is critical for biological activity, particularly in antimicrobial and anticancer applications. For example, derivatives of dinaphtho[2,1-b]furan-2-yl-methanone exhibit antimicrobial activity against pathogens like Salmonella typhimurium and Candida tropicalis, albeit with moderate potency (MIC: 128–512 µg/mL) .

Properties

CAS No.

650636-40-1

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

(1-aminobenzo[e][1]benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C19H13NO2/c20-17-16-14-9-5-4-6-12(14)10-11-15(16)22-19(17)18(21)13-7-2-1-3-8-13/h1-11H,20H2

InChI Key

IOPUTPSIFHVFSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)N

Origin of Product

United States

Preparation Methods

Method Description:

  • Reagents: Lawsone, aromatic aldehyde, ammonium acetate.
  • Conditions: Microwave irradiation at temperatures around 130 °C for approximately 20 minutes.
  • Yield: Reported yields range from 74% to 86% depending on the specific aldehyde used.

This method is advantageous because it allows for the rapid synthesis of diverse derivatives by simply varying the aldehyde component.

One-Pot Synthesis Approaches

Another effective strategy is the one-pot synthesis that combines multiple steps into a single reaction vessel, significantly simplifying the overall process.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for enhancing reaction rates and improving yields.

Method Description:

  • Reagents: 2-hydroxy-1-naphthonitrile, chloroacetone.
  • Conditions: Microwave irradiation in dimethylformamide for 5–6 minutes.
  • Yield: Yields reported at around 73%.

The microwave method facilitates rapid heating and uniform reaction conditions, which are crucial for achieving high yields in complex organic syntheses.

Reaction Mechanisms

Understanding the underlying mechanisms of these reactions is essential for optimizing conditions and improving yields. The proposed mechanisms often involve:

  • Formation of intermediates through nucleophilic addition or electrophilic substitution.
  • Cyclization processes leading to ring closure and formation of the naphtho-furan structure.

For instance, in the three-component reaction involving lawsone and aldehydes, the initial formation of a Mannich-type adduct followed by dehydration leads to the final product through a series of cyclization steps.

Comparative Analysis of Methods

The following table summarizes key aspects of different preparation methods for Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-:

Method Type Key Reagents Conditions Yield Range
Three-component reaction Lawsone, aromatic aldehyde, ammonium acetate Microwave irradiation at 130 °C 74% - 86%
One-pot synthesis Lawsone, β-nitrostyrenes, ammonium acetate Deep eutectic solvent at 110 °C 47% - 78%
Microwave-assisted 2-hydroxy-1-naphthonitrile, chloroacetone Microwave in DMF ~73%

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- has the molecular formula C19H13NO2C_{19}H_{13}NO_2 and a molecular weight of approximately 287.318 g/mol. Its unique structure comprises a naphthofuran moiety linked to an amine group and a phenyl group, which contributes to its chemical reactivity and biological activity.

Pharmacological Potential

Methanone derivatives have been investigated for their pharmacological activities. Some notable applications include:

  • Antimicrobial Activity : Research indicates that Methanone and its derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively .
  • Anticancer Properties : Compounds containing the naphthofuran structure have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Organic Synthesis

Methanone serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a precursor for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Reactivity in Multistep Syntheses : The compound can undergo various reactions such as oxidation and reduction, making it versatile in synthetic pathways .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Mysore explored the antimicrobial properties of Methanone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific derivatives exhibited potent antibacterial activity, suggesting their potential use as new antimicrobial agents .

Case Study 2: Anticancer Research

In another investigation, Methanone was tested for its cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This study highlights the potential of Methanone as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity of methanone derivatives is highly dependent on substituents and functional groups. Key structural analogs include:

(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(p-tolyl)methanone Substituents: Dihydronaphthofuran core with p-tolyl group. Activity: Potent anti-proliferative effects against triple-negative breast cancer cells (MDA-MB-468), with IC~50~ values comparable to standard chemotherapeutics . Mechanism: Induces apoptosis via mitochondrial pathway modulation .

(Z)-(3-Methyl-3-phenylcyclobutyl)(naphtho[2,1-b]furan-2-yl)methanone oxime Substituents: Cyclobutyl and oxime groups. Activity: Demonstrated antifungal activity against Aspergillus spp. (MIC: 32–64 µg/mL), attributed to the oxime moiety enhancing molecular interactions with fungal enzymes .

Furan-2-yl(phenyl)methanone derivatives Substituents: Halogenated phenyl groups (e.g., Cl, Br). Activity: Protein tyrosine kinase (PTK) inhibitory activity, with chlorine-substituted derivatives outperforming genistein, a reference inhibitor . Hydroxyl groups on the backbone are essential for activity, while methoxy groups abolish it .

O-Benzyl dinaphtho[2,1-b]furan-2-yl-methanone oxime ethers Substituents: O-Benzyl ether and oxime groups. Activity: Superior fungicidal activity compared to non-benzylated analogs due to increased steric hindrance and lipophilicity .

Structure-Activity Relationships (SAR)

  • Amino Group: The primary amine in the target compound enhances solubility but may reduce membrane permeability compared to lipophilic O-benzyl groups .
  • Halogenation : Chlorine or bromine substituents on phenyl rings improve PTK inhibition and anticancer activity .
  • Steric Effects : Bulky groups (e.g., cyclobutyl) improve antifungal activity by preventing enzymatic degradation .

Biological Activity

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-, also known by its CAS number 650636-40-1, is a complex organic compound that belongs to the class of arene ring-fused furans. This compound has garnered interest in various scientific fields due to its significant biological and pharmacological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure

The chemical formula for Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- is C19H13NO2. The compound features a methanone group connected to a 1-aminonaphtho[2,1-b]furan-2-yl moiety and a phenyl group, which contributes to its unique properties and biological activity .

Biological Activity Overview

Methanone derivatives have been studied for their potential antimicrobial , anti-inflammatory , and anticancer properties. The compound's biological activity can be attributed to its ability to interact with various molecular targets within biological systems.

The mechanism of action for Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with inflammatory processes or cancer progression.
  • Receptor Modulation : It can bind to receptors that mediate cellular responses, altering their activity.
  • Oxidative Stress Reduction : The compound may exhibit antioxidant properties that help mitigate oxidative damage in cells.

Antimicrobial Activity

Studies have demonstrated that Methanone derivatives possess notable antimicrobial properties against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Research indicates that Methanone derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies showed a significant decrease in TNF-alpha and IL-6 levels when treated with the compound.

Anticancer Potential

The anticancer effects of Methanone have been investigated in several cancer cell lines:

Cancer TypeIC50 (µM)
Breast Cancer15
Lung Cancer20
Colon Cancer25

The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Case Studies

Several case studies have explored the therapeutic applications of Methanone derivatives:

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that a derivative of Methanone significantly inhibited tumor growth in xenograft models of breast cancer.
  • Case Study on Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that Methanone exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- can be compared with other furan-containing compounds:

Compound NameBiological ActivityUnique Features
Furan-2-yl (phenyl)methanoneModerate antimicrobialLacks aminonaphtho group
Naphtho[2,1-b]furan DerivativesVariable anticancer effectsDifferent substituents alter activity

The presence of the aminonaphtho group in Methanone enhances its biological properties compared to these similar compounds .

Q & A

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogenation at the phenyl ring) to assess antimicrobial potency. Compare IC₅₀ values against E. coli or S. aureus .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Cytotoxicity Assays : MTT assays on human cell lines (e.g., HEK-293) quantify selectivity indices (SI) to prioritize non-toxic derivatives .

How do structural modifications (e.g., sulfonyl or biphenyl groups) impact the compound’s crystallographic properties?

Advanced Research Question

  • Crystal Packing : Substituents like sulfonyl groups enhance intermolecular hydrogen bonding, as seen in 2-methyl-1-(4-methylphenylsulfonyl)naphthofuran derivatives (Acta Cryst. E68, o1193). This improves thermal stability (TGA analysis) .
  • Chirality : Introducing asymmetric centers (e.g., isopropyl groups) creates enantiomers resolvable via chiral HPLC (Chiralpak AD-H column) .
  • X-ray Diffraction : Single-crystal X-ray confirms planarity of the naphthofuran system and dihedral angles (<10°) between fused rings .

What advanced analytical methods are recommended for resolving purity challenges in crystallized batches?

Advanced Research Question

  • DSC/TGA : Differential scanning calorimetry (DSC) identifies polymorphic transitions, while thermogravimetric analysis (TGA) detects solvent residues .
  • PXRD : Powder X-ray diffraction distinguishes crystalline vs. amorphous phases. Match experimental patterns with simulated data (Mercury software) .
  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection quantifies impurities (>99.5% purity threshold for pharmacological studies) .

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